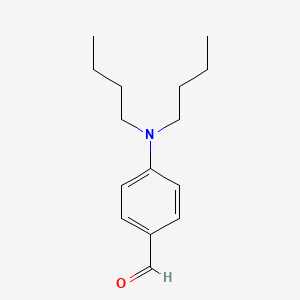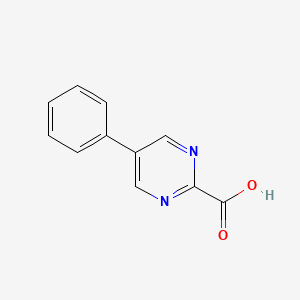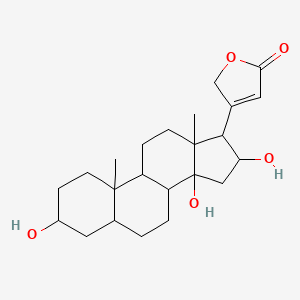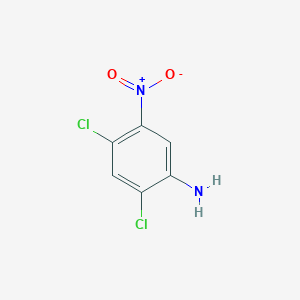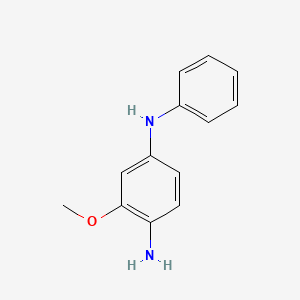![molecular formula C14H13NO B1361256 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine CAS No. 443749-33-5](/img/structure/B1361256.png)
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a biochemical used for proteomics research . It has a molecular formula of C14H13NO and a molecular weight of 211.26 .
Synthesis Analysis
Recent advances in dibenzo[b,f][1,4]oxazepine synthesis have been reported. The methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .Molecular Structure Analysis
The molecular structure of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine consists of a dibenzo[b,f][1,4]oxazepine core with a methyl group attached to the 2-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepine derivatives include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Reactions
The dibenzo[b,f][1,4]oxazepine scaffold, which includes 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine, is a privileged structure in medicinal chemistry due to its wide range of biological and pharmacological activities. Research has focused on enantioselective reactions where these cyclic seven-membered imines are used as electrophiles, highlighting their substrate scope, limitations, and application in synthesizing related compounds (Munck, Vila, & Pedro, 2018).
Synthesis of Derivatives
Studies have achieved asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts. This method allows the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives containing a carbon-carbon triple bond, demonstrating the versatility in creating structurally diverse compounds (Ren, Wang, & Liu, 2014).
Asymmetric Transfer Hydrogenation
The first report on the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds has been documented. Using an (R,R)-Ru-Ts-DPEN complex in water, the process yields biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion and high enantioselectivity (More & Bhanage, 2017).
Enantioselective Addition Reactions
Enantioselective addition of Et2Zn to seven-membered cyclic imines has been catalyzed by a (R)-VAPOL-Zn(II) complex, allowing the synthesis of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This represents a novel approach for enantioselective addition to cyclic aldimines (Munck, Sukowski, Vila, & Pedro, 2017).
Aza-Reformatsky Reaction
A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been developed, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. This showcases the adaptability of dibenzo[b,f][1,4]oxazepines in complex organic syntheses (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Zukünftige Richtungen
Dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . These compounds are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent . The recent advances in their synthesis will serve as a guide to chemists in developing dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest .
Eigenschaften
IUPAC Name |
8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYQLGZLWZIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349487 |
Source


|
| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
CAS RN |
443749-33-5 |
Source


|
| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


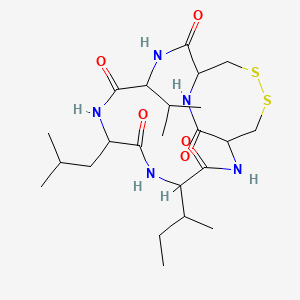
![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)
